Cas no 1417567-03-3 (1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene)

1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene
- 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene
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- Inchi: 1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H
- InChI Key: YFHUXGBUZPYSNB-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=C1F)OC(F)F)F
Computed Properties
- Exact Mass: 257.93
- Monoisotopic Mass: 257.93
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013021027-1g |
1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene |
1417567-03-3 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013021027-500mg |
1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene |
1417567-03-3 | 97% | 500mg |
782.40 USD | 2021-06-24 | |
Alichem | A013021027-250mg |
1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene |
1417567-03-3 | 97% | 250mg |
484.80 USD | 2021-06-24 |
1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene Related Literature
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene
Introduction to 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene (CAS No. 1417567-03-3)
1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1417567-03-3, belongs to a class of molecules that exhibit distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry. The presence of both bromine and fluorine substituents, along with a difluoromethoxy group, imparts a high degree of reactivity and functional diversity, which is highly sought after in medicinal chemistry.
The structural framework of this compound consists of a benzene ring substituted with bromine at the 1-position, fluorine atoms at the 2- and 6-positions, and a difluoromethoxy group at the 4-position. This specific arrangement of substituents creates a molecule with enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The fluorine atoms, in particular, play a crucial role in modulating the pharmacokinetic properties of pharmaceutical agents by influencing their solubility, bioavailability, and interactions with biological targets.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to improve drug efficacy and reduce toxicity. 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene has been studied as a precursor in the synthesis of various bioactive molecules. For instance, its bromine substituent can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups. This property makes it an excellent starting material for constructing more complex structures, such as heterocyclic compounds and sulfonamides.
The synthetic utility of this compound has been demonstrated in several recent studies. Researchers have utilized 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene to develop novel antiviral agents and kinase inhibitors. The difluoromethoxy group, in particular, has been shown to enhance binding affinity to biological targets by increasing hydrophobic interactions. This feature is particularly relevant in the development of small-molecule drugs that require tight binding to their receptors or enzymes.
One notable application of this compound is in the synthesis of fluorinated aryl sulfonamides, which have shown promise as inhibitors of various therapeutic targets. The fluorine atoms at the 2- and 6-positions contribute to the overall stability of these sulfonamides, while the bromine atom provides a handle for further functionalization. This combination allows for the creation of highly tailored molecules with optimized pharmacological properties.
Another area where 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene has found utility is in the development of fluorescent probes for biological imaging. The electron-withdrawing nature of the fluorine substituents enhances the fluorescence emission properties of derived compounds, making them suitable for use as markers in cellular studies. These probes can provide valuable insights into biological processes by allowing researchers to visualize specific targets with high precision.
The pharmacological potential of this compound has also been explored in the context of anticancer therapy. Researchers have synthesized derivatives of 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene that exhibit inhibitory activity against various cancer cell lines. The structural features of these derivatives have been fine-tuned to maximize their efficacy while minimizing off-target effects. This approach aligns with the broader trend in oncology research towards developing more selective and potent therapeutic agents.
In addition to its pharmaceutical applications, 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene has been investigated for its role in agrochemical research. Fluorinated aromatic compounds are known for their ability to enhance the performance of pesticides and herbicides by improving their stability and bioavailability. Derivatives of this compound have shown promise as active ingredients in crop protection products, contributing to increased agricultural productivity.
The chemical synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity. Common methods include halogenation reactions followed by selective substitution using fluorinated reagents. The use of advanced catalytic systems has further improved the efficiency of these processes, making it possible to produce large quantities of material for research purposes.
Recent advancements in computational chemistry have also facilitated the design and optimization of derivatives based on 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene. Molecular modeling techniques allow researchers to predict the behavior of these compounds before they are synthesized experimentally. This approach has significantly reduced the time and cost associated with drug discovery by enabling rapid screening of potential candidates.
The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and improving existing synthetic methods. As our understanding of fluorinated chemistry continues to evolve, it is likely that 1-Bromo-2,6-difluoro-4-(difluoromethoxy)benzene will play an increasingly important role in pharmaceutical and agrochemical innovation.
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